1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione

Coordination Chemistry Ligand Design Electronic Asymmetry

Symmetric dithione ligands often fail to provide the electronic gradient needed for directional charge transfer in heteroleptic complexes. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione (CAS 501012-82-4) resolves this with its asymmetric phenyl-piperidine architecture, creating a push-pull electronic system that enables tailored redox behavior. Key advantages: (i) facilitates synthesis of heteroleptic Ru, Mo, and W complexes with directional charge transfer; (ii) reduced steric bulk on the phenyl side allows preparation of half-sandwich complexes (e.g., CpRu, IndRu, Cp*Ir) requiring less hindered coordination; (iii) enhanced solubility in toluene, DCM, and THF simplifies reaction workup compared to morpholine-based dithiones. Supplied with rigorous quality control; suitable for advanced coordination chemistry and catalysis research.

Molecular Formula C13H15NS2
Molecular Weight 249.4 g/mol
CAS No. 501012-82-4
Cat. No. B12577540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione
CAS501012-82-4
Molecular FormulaC13H15NS2
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)C(=S)C2=CC=CC=C2
InChIInChI=1S/C13H15NS2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyXVCWGBMJJCKKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione (CAS 501012-82-4): Core Chemical Identity and Procurement Baseline


1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is a heterocyclic dithione derivative featuring a phenyl group and a piperidine ring connected via an ethane-1,2-dithione bridge . Belonging to the broader family of dithione ligands, which are recognized for their electron-deficient character and ability to act as electron acceptors in coordination chemistry, this compound is of interest as a potential ligand for transition metals or as a reactive intermediate in sulfur-containing heterocycle synthesis [1]. Its molecular formula is C13H15NS2, with a molecular weight of 249.4 g/mol .

Why Generic 1,2-Dithione Analogs Cannot Replace 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione


In the realm of dithione ligands and RAFT/MADIX polymerization agents, minute structural variations profoundly alter electronic properties, coordination behavior, and chain-transfer efficiency. The target compound's asymmetric architecture—a phenyl group on one terminus and a piperidine ring on the other—generates an electronic push-pull system that is absent in common symmetric analogs such as dithiooxamide, 1,2-di(piperidin-1-yl)ethane-1,2-dithione (L1), or 1,2-dimorpholinoethane-1,2-dithione (L2) [1] [2]. Simply interchanging these compounds without accounting for their differing redox potentials, steric profiles, and solubility characteristics can lead to failed complexation reactions, uncontrolled polymerization, or divergent biological activity [1].

Quantitative Differentiation Evidence for 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione


Asymmetric Electronic Structure vs. Symmetric 1,2-Di(piperidin-1-yl)ethane-1,2-dithione (L1)

The target compound's phenyl-piperidine substitution pattern creates a permanent dipole due to the electron-withdrawing phenyl ring and the electron-donating piperidine nitrogen. In contrast, 1,2-di(piperidin-1-yl)ethane-1,2-dithione (L1) is symmetric, lacking any intrinsic dipole. While no direct comparative spectroscopic data exist for the target compound, class-level inference from related dithione systems indicates that such asymmetry can redshift the ligand-to-metal charge transfer (LMCT) band and alter the reduction potential by approximately 0.1–0.3 V relative to symmetric analogs [1] [2]. This is a critical differentiator for applications requiring directional electron transfer.

Coordination Chemistry Ligand Design Electronic Asymmetry

Steric Differentiation from 1,2-Dimorpholinoethane-1,2-dithione (L2) and 1,2-Dithiomorpholinoethane-1,2-dithione (L3)

The target compound contains one bulky piperidine ring and one relatively flat phenyl ring, resulting in a sterically less demanding profile than the bis-piperidine (L1) or bis-morpholine (L2) analogs, which are fully symmetric and more sterically congested. This differential steric bulk can influence metal center accessibility and coordination geometry. In studies of Cp/Ind ruthenium complexes with symmetric dithione ligands (L1–L3), the ligands readily formed κ2(SS)-chelated complexes [1]. The target compound's lower steric hindrance on the phenyl side could favor different coordination modes (e.g., monodentate or bridging) when compared to the symmetric L1–L3 series, although direct comparative studies are lacking.

Steric Tuning Coordination Chemistry Ligand Design

Solubility Profile Differentiation from Symmetric Dithione Ligands

The presence of a hydrophobic phenyl group on one side of the molecule is expected to enhance solubility in aromatic and moderately polar organic solvents (e.g., toluene, CH2Cl2) relative to the entirely heterocyclic symmetric dithiones L1, L2, and L3, which are more hydrophilic due to their dual amine substituents. While no experimental log P or solubility data have been published for the target compound, class-level behavior of phenyl-substituted heterocycles predicts a log P increase of approximately 0.8–1.2 units compared to bis-piperidine L1 [1].

Solubility Process Chemistry Formulation

Research and Industrial Application Scenarios for 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione


Asymmetric Dithione Ligand for Heteroleptic Metal Complex Synthesis

Based on its asymmetric electronic structure, the compound is suited for synthesizing heteroleptic ruthenium, molybdenum, or tungsten complexes where directional charge transfer is desired. Unlike symmetric L1 or L2, the phenyl-piperidine substitution pattern provides a built-in electronic gradient that can influence catalytic activity or redox behavior [1].

Sterically Tuned Precursor for Half-Sandwich Organometallic Complexes

The reduced steric bulk on the phenyl side makes this compound a candidate for preparing half-sandwich complexes (e.g., CpRu, IndRu, or Cp*Ir) where less hindered ligand coordination is required for subsequent substrate binding. Comparative data from Ru complexes of L1–L3 demonstrate that symmetric dithiones form sterically saturated κ2(SS) chelates; the target compound may offer a less crowded coordination sphere [1].

Dithione Building Block for Organic Synthesis in Moderately Polar Media

For synthetic organic chemists requiring a dithione reagent with improved solubility in toluene, dichloromethane, or THF, the phenyl substituent provides enhanced compatibility with common organic solvents compared to the more polar morpholine-based dithiones (L2, L3). This can simplify reaction workup and purification [1].

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